molecular formula C21H24N2O2 B4968440 1-[2-(2-phenylethyl)benzoyl]-4-piperidinecarboxamide

1-[2-(2-phenylethyl)benzoyl]-4-piperidinecarboxamide

Cat. No.: B4968440
M. Wt: 336.4 g/mol
InChI Key: RHDKPSJUZXTTBS-UHFFFAOYSA-N
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Description

1-[2-(2-phenylethyl)benzoyl]-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C21H24N2O2 and its molecular weight is 336.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 336.183778013 g/mol and the complexity rating of the compound is 451. The solubility of this chemical has been described as >50.5 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Safety and Hazards

Like all chemicals, this compound should be handled with care. Direct contact with the skin or eyes should be avoided, and inhalation or ingestion should be prevented . Always follow safety data sheet (SDS) guidelines when handling chemicals .

Future Directions

The future research directions for this compound could include exploring its potential biological activities and optimizing its synthesis . It could also be interesting to study its physical and chemical properties in more detail .

Mechanism of Action

Target of Action

The primary target of 1-[2-(2-phenylethyl)benzoyl]-4-piperidinecarboxamide is the μ-opiate receptor . This receptor plays a crucial role in mediating the effects of opiate drugs, which are primarily used for pain relief. The μ-opiate receptor is a type of G protein-coupled receptor that, when activated, inhibits the release of pain neurotransmitters, thereby reducing the perception of pain .

Mode of Action

This compound acts as an agonist at the μ-opiate receptor . This means it binds to the receptor and activates it, mimicking the action of natural endorphins. The activation of the μ-opiate receptor leads to a decrease in the release of pain neurotransmitters, resulting in analgesic effects .

Biochemical Pathways

The compound is involved in the opioid signaling pathway . When it binds to the μ-opiate receptor, it triggers a series of biochemical reactions that ultimately lead to the inhibition of adenylate cyclase. This inhibition decreases the level of cyclic AMP, a molecule that normally promotes pain signaling. As a result, the pain signal transmission is reduced .

Pharmacokinetics

Based on its structural similarity to fentanyl, a well-known opioid, it can be inferred that it may have similar adme (absorption, distribution, metabolism, and excretion) properties . Fentanyl is known to be rapidly absorbed and distributed in the body, metabolized in the liver, and excreted in urine . The bioavailability of fentanyl is high when administered intravenously or transdermally .

Result of Action

The activation of the μ-opiate receptor by this compound leads to a decrease in the perception of pain. This is achieved through the inhibition of pain neurotransmitter release, which reduces the transmission of pain signals to the brain . Therefore, the compound has a potent analgesic effect.

Properties

IUPAC Name

1-[2-(2-phenylethyl)benzoyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c22-20(24)18-12-14-23(15-13-18)21(25)19-9-5-4-8-17(19)11-10-16-6-2-1-3-7-16/h1-9,18H,10-15H2,(H2,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHDKPSJUZXTTBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2=CC=CC=C2CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199654
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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